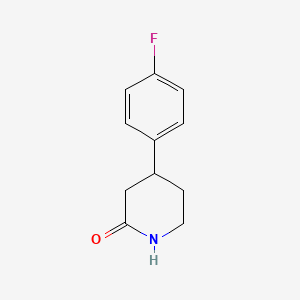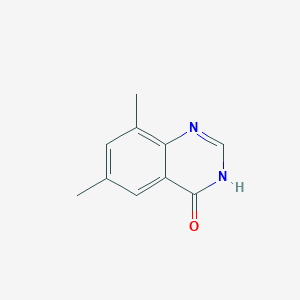
6,8-Dimethylquinazolin-4(3H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
La 6,8-Diméthylquinazolin-4(3H)-one est un composé organique hétérocyclique appartenant à la famille des quinazolinones. Les quinazolinones sont connues pour leurs diverses activités biologiques et sont souvent utilisées comme structures de base en chimie médicinale pour le développement de médicaments.
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse de la 6,8-Diméthylquinazolin-4(3H)-one implique généralement la cyclisation de précurseurs appropriés. Une méthode courante est la réaction de l’acide 2-amino-3,5-diméthylbenzoïque avec la formamide en milieu acide. La réaction se déroule par la formation d’un intermédiaire, qui se cyclise ensuite pour former le cycle quinazolinone.
Méthodes de production industrielle
La production industrielle de la 6,8-Diméthylquinazolin-4(3H)-one peut impliquer des voies de synthèse similaires, mais à plus grande échelle. L’optimisation des conditions réactionnelles, telles que la température, la pression et l’utilisation de catalyseurs, peut améliorer le rendement et la pureté. Des réacteurs à écoulement continu et d’autres technologies de pointe peuvent être utilisés pour améliorer l’efficacité et l’extensibilité.
Analyse Des Réactions Chimiques
Types de réactions
La 6,8-Diméthylquinazolin-4(3H)-one peut subir diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé pour former des dérivés de quinazolinone avec différents groupes fonctionnels.
Réduction : Les réactions de réduction peuvent convertir le cycle quinazolinone en d’autres structures, telles que les tétrahydroquinazolinones.
Substitution : Les réactions de substitution électrophile et nucléophile peuvent introduire divers substituants sur le cycle quinazolinone.
Réactifs et conditions courants
Oxydation : Les oxydants courants comprennent le permanganate de potassium (KMnO₄) et le trioxyde de chrome (CrO₃).
Réduction : Des agents réducteurs tels que l’hydrure de lithium et d’aluminium (LiAlH₄) et le borohydrure de sodium (NaBH₄) sont souvent utilisés.
Substitution : Des réactifs tels que les halogènes (par exemple, chlore, brome) et les nucléophiles (par exemple, amines, thiols) sont utilisés dans des conditions appropriées.
Principaux produits formés
Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l’oxydation peut produire des dérivés de quinazolinone avec des groupes hydroxyle ou carbonyle, tandis que les réactions de substitution peuvent introduire divers groupes fonctionnels, améliorant ainsi l’activité biologique du composé.
Applications de recherche scientifique
Chimie : Utilisée comme brique de base pour la synthèse de molécules plus complexes.
Biologie : Investigée pour ses interactions avec les macromolécules biologiques.
Médecine : Explorée pour son potentiel en tant qu’agent thérapeutique en raison de ses diverses activités biologiques, y compris ses propriétés anti-inflammatoires, antimicrobiennes et anticancéreuses.
Industrie : Utilisée dans le développement de nouveaux matériaux et processus chimiques.
Applications De Recherche Scientifique
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its interactions with biological macromolecules.
Medicine: Explored for its potential as a therapeutic agent due to its diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
Le mécanisme d’action de la 6,8-Diméthylquinazolin-4(3H)-one implique son interaction avec des cibles moléculaires et des voies spécifiques. Elle peut agir en inhibant les enzymes, en se liant aux récepteurs ou en interférant avec les processus cellulaires. Le mécanisme exact dépend de l’activité biologique spécifique étudiée.
Comparaison Avec Des Composés Similaires
Composés similaires
Quinazolin-4(3H)-one : Le composé parent sans les groupes méthyle.
2-Méthylquinazolin-4(3H)-one : Un composé similaire avec un seul groupe méthyle en position 2.
6-Méthylquinazolin-4(3H)-one : Un composé avec un groupe méthyle en position 6.
Unicité
La 6,8-Diméthylquinazolin-4(3H)-one est unique en raison de la présence de deux groupes méthyle en positions 6 et 8. Ces substituants peuvent influencer la réactivité chimique du composé, son activité biologique et ses propriétés générales, le rendant distinct des autres dérivés de quinazolinone.
Propriétés
IUPAC Name |
6,8-dimethyl-3H-quinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O/c1-6-3-7(2)9-8(4-6)10(13)12-5-11-9/h3-5H,1-2H3,(H,11,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZRITHNUYUGNFH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=C1)C(=O)NC=N2)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![5-chloro-2-[(1R)-1-hydroxyethyl]-3-phenyl-3,4-dihydroquinazolin-4-one](/img/structure/B11761476.png)

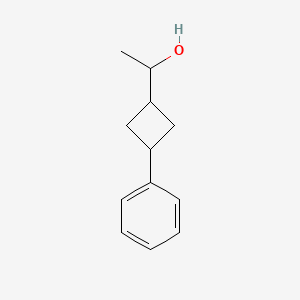
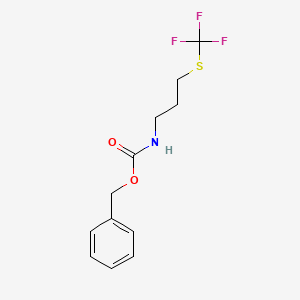
![5-Bromo-2-oxo-1,3-dihydropyrrolo[2,3-b]pyridine-6-carboxylic acid](/img/structure/B11761502.png)

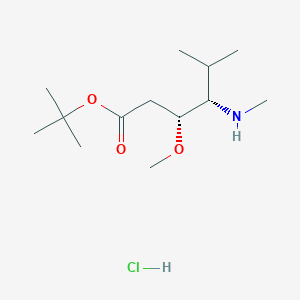
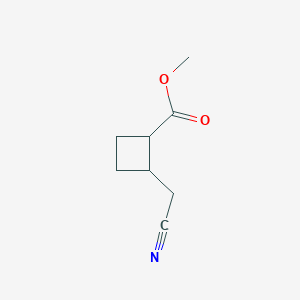
![(1R,3aR,4S,7aR)-1-[(2R)-4-hydroxybutan-2-yl]-7a-methyl-octahydro-1H-inden-4-ol](/img/structure/B11761512.png)
![2-Oxo-2-[4-(trifluoromethoxy)phenyl]acetaldehyde](/img/structure/B11761514.png)
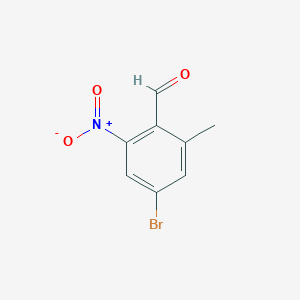
![3,5-Bis(propan-2-yl)-4'-{tris[4'-amino-3',5'-bis(propan-2-yl)-[1,1'-biphenyl]-4-yl]methyl}-[1,1'-biphenyl]-4-amine](/img/structure/B11761531.png)
![3-nitro-6-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B11761551.png)
